Cas no 2228764-08-5 (5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine)
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine
- EN300-1806433
- 2228764-08-5
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- Inchi: 1S/C6H5N3OS/c7-6-9-3-4(10-6)5-8-1-2-11-5/h1-3H,(H2,7,9)
- InChI Key: LIFCMIPZNGGOGR-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1=CN=C(N)O1
Computed Properties
- Exact Mass: 167.01533297g/mol
- Monoisotopic Mass: 167.01533297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.2Ų
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806433-0.05g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-0.1g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-0.25g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-0.5g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-1.0g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1806433-2.5g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-5.0g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1806433-10.0g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1806433-1g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1806433-5g |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
2228764-08-5 | 5g |
$4309.0 | 2023-09-19 |
5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine
Comprehensive Overview of 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine (CAS No. 2228764-08-5): Properties, Applications, and Research Insights
The compound 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine (CAS No. 2228764-08-5) is a heterocyclic organic molecule featuring a unique fusion of thiazole and oxazole rings. This structural motif has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both thiazole and oxazole moieties in a single framework enhances its versatility, making it a promising candidate for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine has surged, driven by their role in developing novel therapeutics. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with the growing focus on combating antibiotic resistance. The compound's molecular structure allows for diverse modifications, enabling tailored solutions for specific biological targets.
From a synthetic chemistry perspective, 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine exemplifies the convergence of green chemistry principles and click chemistry methodologies. Its synthesis often involves catalytic processes that minimize waste, addressing the pharmaceutical industry's push toward sustainable practices. This aligns with global trends in ESG (Environmental, Social, and Governance) compliance, a hot topic among investors and regulators.
The compound's physicochemical properties, such as solubility and stability under physiological conditions, are critical for its applicability in drug formulation. Computational studies using AI-driven molecular modeling have predicted favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, further boosting its appeal. These insights are frequently searched by professionals exploring structure-activity relationships (SAR) in medicinal chemistry.
Beyond pharmaceuticals, 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine has potential in material science, particularly in designing organic semiconductors or fluorescent probes. Its conjugated system enables electron delocalization, a property highly sought after in optoelectronic devices. This dual applicability underscores its relevance in interdisciplinary research, a trending topic in academic and industrial forums.
Quality control and analytical characterization of CAS No. 2228764-08-5 rely on advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a priority for manufacturers adhering to GMP (Good Manufacturing Practice) standards. Such details are frequently queried by quality assurance specialists and procurement teams.
In summary, 5-(1,3-thiazol-2-yl)-1,3-oxazol-2-amine represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug discovery to advanced materials—reflect the compound's adaptability to evolving scientific and industrial needs. As research progresses, this molecule is poised to remain a focal point in discussions about next-generation therapeutics and sustainable chemistry.
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